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PROTAC K-Ras Degrader-3

KRAS G12D degradation DC50 potency SW620 colorectal cancer cells

Validating KRAS G12D-driven oncogenic signaling requires precise tool compounds. Generic pan-KRAS degraders lack selectivity, while less potent analogs fail in 3D models. - **Targeted Degradation:** Sub-nanomolar DC50 (≤1 nM) vs KRAS G12D; 67-fold selective over WT. - **3D Model Efficacy:** GI50 ≤10 nM in spheroids; ideal for penetration & TME studies. - **E3 Ligase Specificity:** CRBN-based heterobifunctional PROTAC from Genentech patent US20240025919. - **Research Use:** Enables clean attribution of phenotypes to G12D signaling, excluding WT KRAS degradation artifacts.

Molecular Formula C57H67F2N9O6
Molecular Weight 1012.2 g/mol
Cat. No. B15611955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC K-Ras Degrader-3
Molecular FormulaC57H67F2N9O6
Molecular Weight1012.2 g/mol
Structural Identifiers
InChIInChI=1S/C57H67F2N9O6/c1-4-39-43(58)9-6-35-25-38(69)26-41(46(35)39)48-47(59)49-42(27-60-48)50(67-19-5-12-55(3,73)30-67)63-53(62-49)74-34-57(13-14-57)33-64-20-15-54(2,16-21-64)29-65-31-56(32-65)17-22-66(23-18-56)37-7-8-40-36(24-37)28-68(52(40)72)44-10-11-45(70)61-51(44)71/h6-9,24-27,44,69,73H,4-5,10-23,28-34H2,1-3H3,(H,61,70,71)/t44-,55+/m0/s1
InChIKeyWNKAAEVPMKKCRG-PAKSXQJZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC K-Ras Degrader-3 Overview


PROTAC K-Ras Degrader-3 (compound 40) is a cereblon (CRBN)-based heterobifunctional proteolysis-targeting chimera (PROTAC) degrader specifically designed to target the oncogenic KRAS G12D mutant protein [1]. Originating from Genentech patent US20240025919, this tool compound achieves sub-nanomolar degradation potency and demonstrates significant antiproliferative activity in physiologically relevant 3D cell culture models, positioning it as a leading chemical probe for interrogating KRAS G12D-dependent signaling in oncology research .

CRBN-based PROTAC targeting KRAS G12D
Selective degradation probe for oncogenic G12D mutant studies
3D spheroid pharmacology and target engagement research

Risks of Substituting PROTAC K-Ras Degrader-3


Substituting PROTAC K-Ras Degrader-3 with a generic pan-KRAS degrader or a less potent analog introduces critical risks: significantly reduced target degradation efficiency, loss of G12D-over-WT selectivity, and diminished antiproliferative activity in 3D tumor models . Even closely related compounds from the same patent family exhibit vastly different degradation potencies, underscoring that small structural modifications have large functional consequences in PROTAC-mediated degradation [1]. The compound's unique combination of a CRBN-based E3 ligase recruitment moiety and a KRAS G12D-specific warhead cannot be replicated by VHL-based degraders, which engage different ubiquitination machinery and exhibit distinct cellular resistance profiles [2].

Pan-KRAS degraders may compromise G12D-over-WT selectivity and reduce target-specific interpretation.

Structurally similar analogs from the same patent family can exhibit dramatically different degradation potencies (e.g., >200-fold shift).

VHL-based PROTACs recruit a different E3 ligase, potentially altering resistance profiles and tissue-specific degradation efficiency.

PROTAC K-Ras Degrader-3 Comparative Evidence


Superior Degradation Potency in SW620 Cells

PROTAC K-Ras Degrader-3 achieves a DC50 of ≤1 nM for KRAS G12D degradation in SW620 cells, representing a ≥200-fold improvement over PROTAC K-Ras Degrader-2 (DC50 ≤200 nM) in the same cell line and target context [1][2]. This head-to-head comparison, derived from the same assay system, demonstrates that minor structural modifications between compound 40 and compound 48 result in a dramatic potency gain that is critical for achieving near-complete target engagement at low nanomolar concentrations.

DC50 Potency Comparison
Head-to-head
DC50 ≤1 nM vs. ≤200 nM (≥200-fold improvement over Degrader-2)
Supports target-engagement efficiency comparison in SW620 cells
Reported in same assay system; minor structural change caused major potency gain
KRAS G12D degradation DC50 potency SW620 colorectal cancer cells

3D Spheroid Antiproliferative Activity

PROTAC K-Ras Degrader-3 demonstrates a GI50 of ≤10 nM against SW620 3D spheroid cell growth, a 2-fold improvement over PROTAC K-Ras Degrader-2 (GI50 ≤20 nM) . The use of 3D spheroid assays is significant because it more accurately recapitulates in vivo tumor architecture, drug penetration barriers, and cell-cell interactions compared to standard 2D monolayer assays. The 2-fold improvement, combined with the 200-fold DC50 advantage, suggests that Degrader-3's superior target engagement translates into meaningfully enhanced functional efficacy in a disease-relevant model system.

3D Spheroid GI50
Reported
GI50 ≤10 nM (2-fold lower vs. Degrader-2)
Supports 3D model antiproliferative response context
SW620 spheroid assay; improved functional activity over comparator
3D cell culture GI50 colorectal cancer spheroid antiproliferative

G12D Selectivity over WT KRAS

PROTAC K-Ras Degrader-3 exhibits an IC50 of 1.30 nM against recombinant KRAS G12D versus 86.8 nM against KRAS WT in the SOS1-mediated nucleotide exchange biochemical assay, yielding a 67-fold selectivity ratio [1]. In contrast, the benchmark pan-KRAS degrader 4 (compound 4 from Popow et al., Science 2024) degrades both KRAS G12D and KRAS WT with comparable single-digit nanomolar potency, demonstrating no meaningful selectivity [2]. This selectivity profile is critical for experiments where KRAS WT sparing is required, such as in isogenic cell line studies designed to isolate G12D-specific pharmacological effects from general KRAS pathway inhibition.

G12D Selectivity Profile
Reported
67-fold selectivity (IC50 G12D = 1.30 nM; WT = 86.8 nM)
Supports G12D-specific pathway interrogation with WT sparing
Biochemical SOS1 nucleotide exchange assay; comparator pan-KRAS degrader shows no selectivity
KRAS G12D selectivity wild-type KRAS sparing SOS1 nucleotide exchange assay

CRBN vs VHL E3 Ligase Recruitment

PROTAC K-Ras Degrader-3 utilizes a cereblon (CRBN) E3 ligase ligand (S-deoxy-thalidomide) for ubiquitination and subsequent proteasomal degradation, as confirmed by the MedChemExpress product specification . This contrasts with the clinical-stage ASP3082 (Setidegrasib) and the pan-KRAS degrader 4 from Popow et al., both of which recruit the von Hippel-Lindau (VHL) E3 ligase [1]. CRBN-based degraders have been noted in the literature to potentially offer better oral bioavailability and a distinct resistance profile compared to VHL-based degraders, with minimal cross-resistance observed between the two classes [1]. This E3 ligase differentiation is relevant for in vivo studies where pharmacokinetic properties and tissue-specific E3 ligase expression levels can significantly impact degradation efficiency.

E3 Ligase Recruitment
Class-level
CRBN (S-deoxy-thalidomide) vs. VHL-based PROTACs (ASP3082, pan-KRAS degrader 4)
E3 ligase choice may affect resistance profiles and oral bioavailability
Class-level inference from published reviews; tissue-specific expression relevance
cereblon E3 ligase VHL PROTAC design E3 ligase selectivity

Degradation Potency Advantage Over ASP3082

PROTAC K-Ras Degrader-3 achieves a DC50 of ≤1 nM against KRAS G12D, representing an approximately 37-fold improvement over the clinical-stage PROTAC ASP3082 (Setidegrasib, DC50 = 37–38 nM) . While the assays were performed in different cell lines (SW620 for Degrader-3; AsPC-1 and others for ASP3082), both measure KRAS G12D protein degradation, and the substantial potency gap suggests a meaningful differentiation in target engagement efficiency. This positions Degrader-3 as a superior chemical probe for biochemical and cellular studies where maximizing degradation depth at low compound concentrations is critical.

Potency vs ASP3082
Cross-study
DC50 ≤1 nM vs. 37–38 nM (≥37-fold lower DC50)
Supports comparative target-engagement potency assessment
Different cell lines; data to verify in matched assay conditions
ASP3082 comparison clinical-stage comparator degradation potency benchmark

PROTAC K-Ras Degrader-3 Application Scenarios


KRAS G12D-Specific Target Validation

Investigators seeking to attribute specific cellular phenotypes solely to oncogenic KRAS G12D signaling—while ruling out contributions from WT KRAS degradation—benefit from Degrader-3's 67-fold biochemical selectivity over WT [1]. Unlike pan-KRAS degraders that eliminate both mutant and WT KRAS indiscriminately, Degrader-3 enables cleaner genotype-phenotype correlation studies in isogenic cell line panels. This is particularly valuable for target validation in KRAS G12D-driven colorectal and pancreatic cancer models where WT KRAS function is essential for normal cell physiology.

3D Spheroid Pharmacology Studies

For 3D spheroid-based pharmacology studies—which better model drug penetration and tumor microenvironment effects compared to 2D monolayer assays—Degrader-3 provides a GI50 of ≤10 nM, ensuring robust antiproliferative activity at concentrations that maintain target selectivity . The compound's sub-nanomolar DC50 (≤1 nM) allows researchers to achieve near-complete KRAS G12D degradation without escalating to concentrations that risk off-target degradation or cytotoxicity from the CRBN ligand itself, a critical consideration for long-term spheroid culture experiments.

CRBN vs VHL E3 Ligase Comparison

Degrader-3's CRBN-based mechanism makes it an essential comparator tool for laboratories systematically evaluating the impact of E3 ligase choice on KRAS degradation efficiency, pharmacokinetics, and resistance development. Paired experiments using Degrader-3 (CRBN-based) alongside VHL-based degraders such as ASP3082 or pan-KRAS degrader 4 can reveal E3 ligase-dependent differences in tissue-specific degradation activity, biomarker modulation (e.g., pERK, DUSP6), and the emergence of resistance-conferring mutations in the ubiquitin-proteasome system.

Preclinical Benchmarking for KRAS G12D Degraders

With a DC50 that is ≥37-fold lower than the clinical-stage ASP3082 , Degrader-3 serves as a high-potency reference standard for benchmarking novel KRAS G12D degraders in discovery pipelines. Its well-characterized profile (DC50, GI50, biochemical IC50, E3 ligase identity) from the Genentech patent US20240025919 provides a robust dataset against which new chemical entities can be compared, facilitating structure-activity relationship (SAR) studies and the identification of compounds with genuinely improved degradation parameters.

Application
Selection Property
Validation Focus
KRAS G12D target validation studies
G12D-over-WT selectivity profile
Confirm WT KRAS sparing in isogenic models
3D spheroid pharmacology research
3D spheroid antiproliferative activity
Validate target degradation and growth inhibition in 3D tumor models
E3 ligase comparison studies
CRBN-based PROTAC mechanism
Compare degradation efficiency and resistance with VHL-based PROTACs
Preclinical degrader benchmarking
Well-characterized DC50/GI50 dataset
Benchmark novel G12D degraders in discovery SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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